molecular formula C16H20N4OS B2390289 6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione CAS No. 1029792-94-6

6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione

Cat. No.: B2390289
CAS No.: 1029792-94-6
M. Wt: 316.42
InChI Key: BRWOABUHTXXAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione is an organic compound belonging to the class of pyridazine derivatives. It is a colorless to light yellow solid that is soluble in water and organic solvents. This compound has a variety of applications in scientific research, including the synthesis of novel compounds, the study of drug mechanisms, and the investigation of biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione can be synthesized from 4-bromo-2-ethoxybenzene, piperazine, and thiourea. The reaction involves the condensation of 4-bromo-2-ethoxybenzene and piperazine in aqueous acetic acid, followed by the addition of thiourea and the subsequent reaction of the resulting intermediate with pyridine. The product is isolated by precipitation and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group to a sulfonic acid group.

    Reduction: The compound can be reduced to modify the pyridazine ring or the piperazine moiety.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various functionalized pyridazine derivatives.

Scientific Research Applications

6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione has a wide range of applications in scientific research:

    Biology: The compound is used to study the interaction with various biological targets, including receptors and enzymes.

    Medicine: It has been found to interact with several drug targets, including the opioid receptor, the serotonin receptor, and the dopamine receptor.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with adrenergic receptors and have been studied for their therapeutic potential.

    N-Substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives: These compounds have been synthesized for their potential as acetylcholinesterase inhibitors.

Uniqueness

6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione is unique due to its specific structure, which allows it to interact with multiple receptors and exhibit a broad range of biological activities. Its versatility in chemical reactions and applications in various fields of research further highlight its uniqueness.

Properties

IUPAC Name

3-[4-(2-ethoxyphenyl)piperazin-1-yl]-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-2-21-14-6-4-3-5-13(14)19-9-11-20(12-10-19)15-7-8-16(22)18-17-15/h3-8H,2,9-12H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWOABUHTXXAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=NNC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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